molecular formula C12H11NO2 B11898851 5-Amino-6-methylnaphthalene-2-carboxylic acid CAS No. 204504-82-5

5-Amino-6-methylnaphthalene-2-carboxylic acid

Cat. No.: B11898851
CAS No.: 204504-82-5
M. Wt: 201.22 g/mol
InChI Key: UXIZMLVXBMXWTN-UHFFFAOYSA-N
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Description

5-Amino-6-methylnaphthalene-2-carboxylic acid: is an aromatic compound with a naphthalene backbone It is characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 6-methylnaphthalene to introduce a nitro group at the desired position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder in acidic conditions. The final step involves carboxylation of the naphthalene ring to introduce the carboxylic acid group, which can be achieved through various methods including the use of carbon dioxide under high pressure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and high-pressure reactors for carboxylation. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 5-Amino-6-methylnaphthalene-2-carboxylic acid can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

Chemistry: 5-Amino-6-methylnaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound can be used to study the interactions of aromatic compounds with biological macromolecules. It can also be used in the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-6-methylnaphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

    5-Amino-2-naphthoic acid: Similar structure but lacks the methyl group at the 6th position.

    6-Methylnaphthalene-2-carboxylic acid: Similar structure but lacks the amino group at the 5th position.

    2-Amino-6-methylnaphthalene: Similar structure but lacks the carboxylic acid group at the 2nd position.

Uniqueness: 5-Amino-6-methylnaphthalene-2-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid) on the naphthalene ring

Properties

CAS No.

204504-82-5

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-amino-6-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-2-3-8-6-9(12(14)15)4-5-10(8)11(7)13/h2-6H,13H2,1H3,(H,14,15)

InChI Key

UXIZMLVXBMXWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)N

Origin of Product

United States

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